molecular formula C17H18Cl3NO3 B12372170 (3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone

(3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone

Cat. No.: B12372170
M. Wt: 390.7 g/mol
InChI Key: JCODZTWACRQCLZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

(3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Celastramycin B: Another bioactive compound with similar structural features.

    Celastramycin C: Shares some chemical properties with (3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone.

Uniqueness

This compound stands out due to its unique combination of chlorinated phenolic and pyrrole rings, along with its hexyl and methanone groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C17H18Cl3NO3

Molecular Weight

390.7 g/mol

IUPAC Name

(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-3-yl)methanone

InChI

InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-11(18)16(24)12(14(9)22)15(23)10-8-21-17(20)13(10)19/h7-8,21-22,24H,2-6H2,1H3

InChI Key

JCODZTWACRQCLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CNC(=C2Cl)Cl)O)Cl

Origin of Product

United States

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